molecular formula C9H11NO4S B13072113 2-Ethyl-5-sulfamoylbenzoic acid

2-Ethyl-5-sulfamoylbenzoic acid

Cat. No.: B13072113
M. Wt: 229.26 g/mol
InChI Key: JEVOOJVHYIOBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the second position and a sulfamoyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-sulfamoylbenzoic acid typically involves the sulfonation of 2-ethylbenzoic acid. One common method is the reaction of 2-ethylbenzoic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the sulfonation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The sulfamoyl group can be reduced to an amine group.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: this compound can be converted to 2-carboxy-5-sulfamoylbenzoic acid.

    Reduction: The reduction of the sulfamoyl group can yield 2-ethyl-5-aminobenzoic acid.

    Substitution: Various substituted derivatives of this compound can be synthesized depending on the substituent introduced.

Scientific Research Applications

2-Ethyl-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, thereby blocking its activity. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-sulfamoylbenzoic acid
  • 4-Chloro-3-sulfamoylbenzoic acid
  • 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Uniqueness

2-Ethyl-5-sulfamoylbenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other sulfamoylbenzoic acids, the ethyl group can enhance the compound’s lipophilicity and potentially improve its ability to penetrate cell membranes. This makes it a valuable compound for applications where increased cellular uptake is desired.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-ethyl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C9H11NO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

JEVOOJVHYIOBTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.